SFLLRN is a synthetic peptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor. [] It mimics the tethered ligand sequence unmasked by thrombin cleavage of the receptor's N-terminus, thereby activating PAR-1 independent of proteolysis. [] SFLLRN has been widely used in scientific research to investigate PAR-1 function in various cellular systems, including platelets, endothelial cells, and cardiomyocytes.
TRAP-6 is derived from the protease-activated receptor 1, which is activated by thrombin. It falls under the classification of peptide agonists and is specifically used to probe the function of protease-activated receptors in biological systems. The peptide is commercially available and can be sourced from various suppliers, including Eurogentec and MedChemExpress, which provide it in different formulations for research purposes .
The synthesis of TRAP-6 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with a protected amino acid at the N-terminus, followed by deprotection and coupling reactions with subsequent amino acids. The final product is cleaved from the solid support and purified, often using high-performance liquid chromatography.
The molecular structure of TRAP-6 can be described as a linear peptide consisting of six amino acids. The specific sequence contributes to its ability to interact with the thrombin receptor.
TRAP-6 undergoes specific interactions upon binding to its receptor, leading to downstream signaling events that promote platelet activation and aggregation.
The mechanism of action of TRAP-6 involves its binding to protease-activated receptor 1, which initiates a cascade of intracellular events:
TRAP-6 exhibits several physical and chemical properties relevant for its application in research:
TRAP-6 has numerous scientific applications:
TRAP-6 (Thrombin Receptor Activator Peptide-6) is a synthetic hexapeptide (Ser-Phe-Leu-Leu-Arg-Asn/SFLLRN) corresponding to residues 42–47 of the PAR-1 tethered ligand domain. This sequence mimics the N-terminal receptor sequence exposed after thrombin cleavage, enabling receptor activation without proteolysis. TRAP-6 binds the extracellular N-terminus of PAR-1, inducing conformational changes that trigger G-protein coupling and downstream signaling [1] [3] [7]. Unlike endogenous thrombin, which activates multiple PAR subtypes, TRAP-6 exhibits exclusive selectivity for PAR-1, with no activity at PAR-4 receptors even at concentrations up to 100 μM [2] [7] [9].
Mechanistically, TRAP-6 binding initiates Gαq-mediated phospholipase Cβ (PLCβ) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade facilitates protein kinase C (PKC) translocation to the plasma membrane and calcium release from intracellular stores [1] [5]. Studies using PAR-1 antagonists confirm that TRAP-6's effects—including platelet aggregation (EC₅₀ = 0.8 μM) and phosphoprotein signaling—are strictly PAR-1-dependent [3] [8].
Table 1: Molecular Characteristics of TRAP-6
Property | Specification | Source |
---|---|---|
Amino Acid Sequence | SFLLRN | [3] [9] |
Molecular Weight | 748.88 g/mol | [7] [8] |
PAR-1 Binding Affinity | IC₅₀ = 96 nM | [7] |
PAR-1 Selectivity | No cross-reactivity with PAR-4 | [7] [9] |
Platelet Aggregation (EC₅₀) | 0.8 μM | [3] [8] |
TRAP-6 triggers rapid and transient increases in cytosolic Ca²⁺ concentrations through PAR-1-coupled Gαq signaling. In human laryngeal carcinoma cells (HEp-2g), TRAP-6 (10 μM) elevates intracellular Ca²⁺ within seconds, peaking at 2–3 times baseline levels. This mobilization occurs via two phases:
Calcium dynamics are PKC-dependent. Pharmacological PKC inhibition with bisindolylmaleimide amplifies TRAP-6-induced Ca²⁺ release by 40%, suggesting PKC exerts feedback inhibition on calcium signaling [5] [10]. Real-time imaging in Oregon Green® 488 BAPTA-1-loaded platelets confirms that Ca²⁺ oscillations correlate with dense granule secretion—a key amplification step in hemostasis [5].
Table 2: Calcium Signaling Kinetics Induced by TRAP-6
Cell Type | TRAP-6 Concentration | Ca²⁺ Peak Time | Amplitude vs. Baseline | Key Regulators | |
---|---|---|---|---|---|
HEp-2g carcinoma cells | 10 μM | 15–30 sec | 2.1-fold | PKC, PLCβ | [2] |
Human washed platelets | 10 μM | 10–20 sec | 1.8-fold | SOCE, P2Y12 feedback | [5] |
iPSC-derived megakaryocytes | 20 μM | 20–40 sec | 1.5-fold | GRK5, Gαq | [10] |
A critical downstream effector of TRAP-6 signaling is PDE3A, an enzyme that hydrolyzes cyclic AMP (cAMP). TRAP-6 induces rapid PDE3A phosphorylation within 30 seconds of PAR-1 engagement [3] [8]. This phosphorylation is mediated through two interconnected pathways:
Functional consequences include cAMP reduction by >60%, which de-represses pathways promoting platelet aggregation and actin polymerization. Notably, P2Y12 inhibitors like ticagrelor block PDE3A phosphorylation, confirming cross-talk between PAR-1 and purinergic receptors [5]. In contrast, the P2Y12 antagonist MRS2395 potentiates PDE3A phosphorylation by disrupting PKC-mediated feedback inhibition [5].
TRAP-6 and thrombin both activate PAR-1 but exhibit divergent signaling profiles due to thrombin’s broader receptor specificity and enzymatic functions:
Receptor Specificity
Signaling Dynamics
Pharmacological Utility
Table 3: Functional Comparison of TRAP-6 vs. Thrombin
Parameter | TRAP-6 | Thrombin | Biological Implication |
---|---|---|---|
Primary Receptors | PAR-1 only | PAR-1, PAR-4, GPIb | Thrombin drives broader cellular effects |
EC₅₀ (Platelet Aggregation) | 0.8 μM | 0.1 nM | Thrombin is ~8,000-fold more potent |
Calcium Signal Duration | Transient (≤2 min) | Sustained (>5 min) | Thrombin enables prolonged signaling |
PDE3A Phosphorylation | Rapid (30 sec), PKC/AKT-dependent | Rapid, amplified by PAR-4 co-activation | Thrombin maximizes cAMP degradation |
Species Reactivity | Human-specific | Human, rabbit, rat | TRAP-6 ideal for human PAR-1 studies |
Compound Names Mentioned: TRAP-6, Protease-Activated Receptor 1 (PAR-1), Phosphodiesterase 3A (PDE3A), Thrombin, PAR-4, Protein Kinase C (PKC), Glycogen Synthase Kinase 3β (GSK3β), Phospholipase Cβ (PLCβ)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7